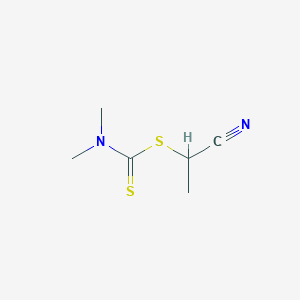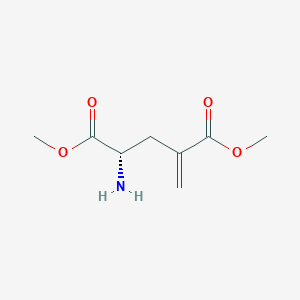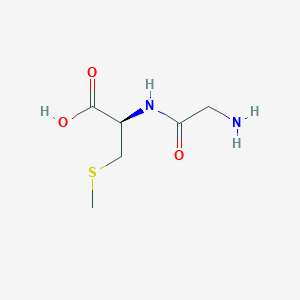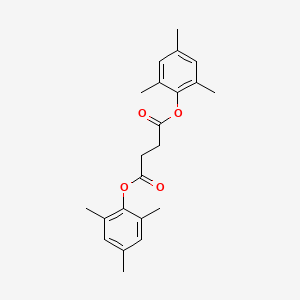
1-Cyanoethyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanoethyl dimethylcarbamodithioate is an organosulfur compound with the molecular formula C6H10N2S2. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a cyanoethyl group attached to a dimethylcarbamodithioate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyanoethyl dimethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dimethylamine, followed by the addition of acrylonitrile. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise ratios. The reaction is monitored to maintain optimal conditions, such as temperature and pressure, to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyanoethyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Cyanoethyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1-Cyanoethyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its sulfur-containing moiety plays a crucial role in these interactions, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl dimethylcarbamodithioate: Similar in structure but with an ethyl group instead of a cyanoethyl group.
Methyl dimethylcarbamodithioate: Contains a methyl group instead of a cyanoethyl group.
Propyl dimethylcarbamodithioate: Features a propyl group in place of the cyanoethyl group.
Uniqueness
1-Cyanoethyl dimethylcarbamodithioate is unique due to its cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
61540-36-1 |
|---|---|
Formule moléculaire |
C6H10N2S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
1-cyanoethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-5(4-7)10-6(9)8(2)3/h5H,1-3H3 |
Clé InChI |
YAIWSWLJAIONLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)


